molecular formula C22H23N3O4 B4503557 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B4503557
M. Wt: 393.4 g/mol
InChI Key: UTYOCCNWXHAYJX-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide is a complex organic compound that features a unique combination of benzodioxepin and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxepin and benzimidazole intermediates, which are then coupled through an acetamide linkage.

    Preparation of Benzodioxepin Intermediate: The benzodioxepin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihaloalkane under basic conditions.

    Preparation of Benzimidazole Intermediate: The benzimidazole ring is typically synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Coupling Reaction: The final step involves coupling the benzodioxepin and benzimidazole intermediates through an acetamide linkage, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the benzodioxepin ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide linkage, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to the formation of dihydro derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in multi-step synthetic pathways.

    Material Science: The compound’s structural properties may make it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin Derivatives: These compounds share the benzodioxepin core and exhibit similar chemical reactivity.

    Benzimidazole Derivatives: Compounds with the benzimidazole moiety are known for their biological activity and are used in various pharmaceutical applications.

Uniqueness

What sets 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide apart is the combination of both benzodioxepin and benzimidazole moieties in a single molecule. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c26-21(12-14-4-7-18-20(11-14)29-10-2-9-27-18)23-15-5-6-16-17(13-15)25-22(24-16)19-3-1-8-28-19/h4-7,11,13,19H,1-3,8-10,12H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYOCCNWXHAYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)CC4=CC5=C(C=C4)OCCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide
Reactant of Route 5
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide
Reactant of Route 6
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide

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